3-(Ethylamino)-2-methylpropanoic acid hydrochloride
Description
3-(Ethylamino)-2-methylpropanoic acid hydrochloride (IUPAC name: 3-(ethylamino)-2-methylpropanoic acid; hydrochloride) is an organic compound characterized by a propanoic acid backbone substituted with an ethylamino group at position 3 and a methyl group at position 2, forming a hydrochloride salt. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.64 g/mol . Key identifiers include:
- CAS RN: Not explicitly listed in evidence, but structural data from InChI and SMILES confirm its identity.
- SMILES:
CCNCC(C)C(=O)O.Cl
The compound’s structure (Figure 1) features a tertiary amine and a carboxylic acid group, making it a zwitterionic species under physiological conditions. Its hydrochloride salt enhances solubility in polar solvents, a property critical for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
3-(ethylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7-4-5(2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIRWYKRVHGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-23-0 | |
| Record name | Propanoic acid, 3-(ethylamino)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reduction-Based Synthesis via Intermediate Compounds
A prominent preparation method involves a multi-step reduction and acid-base extraction sequence starting from a precursor compound (referred to as compound II in the literature). The key steps are:
Reduction Reaction:
The precursor compound II is dissolved in trifluoroacetic acid and cooled to 0–5 °C under nitrogen atmosphere. Triethylsilane is added dropwise at this temperature, and the mixture is then stirred at 15–25 °C for approximately 16 hours to complete the reduction. This step converts the intermediate compound II into the target compound I (3-(Ethylamino)-2-methylpropanoic acid hydrochloride) or its immediate precursor.Work-Up and Purification:
After completion, the reaction mixture is concentrated under vacuum at around 45 °C. The residue is treated with deionized water, and the pH is adjusted to alkaline conditions (pH 9–11, preferably pH 10) using 2M sodium hydroxide solution. Extraction is performed with methyl tert-butyl ether to separate organic impurities. The aqueous phase is then acidified to pH 1–2 with 4M hydrochloric acid, followed by extraction with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield a crude product. This crude product is further purified by slurry filtration with deionized water, redissolution in dichloromethane, drying, filtering, and vacuum concentration to afford the pure hydrochloride salt of the target compound.Yield and Physical Form:
This method typically yields the product in approximately 84% yield as a solid hydrochloride salt.
| Step | Conditions/Details | Notes |
|---|---|---|
| Reduction | Trifluoroacetic acid, triethylsilane, 0–5 °C addition, 15–25 °C reaction for 16 h | Nitrogen atmosphere, slow addition |
| Concentration | Vacuum concentration at 45 °C | Removes solvents |
| pH Adjustment (Base) | pH 10 with 2M NaOH aqueous solution | Extract with methyl tert-butyl ether |
| pH Adjustment (Acid) | pH 1 with 4M HCl | Extract with dichloromethane |
| Drying | Anhydrous MgSO4 | Removes water from organic layer |
| Final Purification | Slurry with water, redissolve in dichloromethane, dry, filter, concentrate | Ensures purity |
| Yield | ~84% | Solid hydrochloride salt |
Diazotization Route from 2-Methyl-L-Phenylalanine Hydrochloride
An alternative synthetic approach uses diazotization of 2-methyl-L-phenylalanine hydrochloride to obtain a related hydroxy acid, which can be further transformed to the target compound:
Diazotization Reaction:
2-Methyl-L-phenylalanine hydrochloride is dissolved in a mixed solvent of 1,4-dioxane and water containing 1M dilute sulfuric acid. Sodium nitrite aqueous solution is added dropwise at low temperature (ice bath) and the mixture is stirred overnight at room temperature. This reaction yields (S)-2-hydroxy-3-o-methylpropanoic acid with retention of stereochemistry.Isolation and Purification:
After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by slurry crystallization using a petroleum ether and ethyl acetate mixture (3:1 volume ratio) to give a white solid product with about 85% yield.Relevance to Target Compound:
Although this method directly synthesizes a hydroxy acid rather than the ethylamino acid hydrochloride, it provides a key intermediate or related compound useful for further synthetic transformations toward this compound.
| Step | Conditions/Details | Notes |
|---|---|---|
| Diazotization | 2-methyl-L-phenylalanine hydrochloride, 1,4-dioxane/water, 1M H2SO4, NaNO2 dropwise, 0 °C to RT overnight | Retains stereochemistry |
| Extraction | Ethyl acetate, washing with brine | Removes aqueous impurities |
| Drying | Anhydrous sodium sulfate | Removes water |
| Concentration | Reduced pressure | Solvent removal |
| Purification | Slurry with petroleum ether:ethyl acetate (3:1) | Crystallization to purify |
| Yield | ~85% | White solid product |
Amide Coupling and Hydrolysis Approach
A more complex synthetic strategy involves amide bond formation followed by hydrolysis to yield the target amino acid hydrochloride:
Amide Formation:
Starting from an ethyl ester derivative, coupling with ethylamine is performed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF at room temperature overnight. This produces an amide intermediate.Hydrolysis and Hydrochlorination:
The amide ester is then hydrolyzed under basic conditions (1M NaOH in methanol) at 50 °C overnight. After hydrolysis, the mixture is acidified with 1M HCl to precipitate the hydrochloride salt of the target compound. The product is purified by solvent extraction, drying, and chromatographic methods as needed.Yield and Characterization:
The hydrochloride salt of 3-(Ethylamino)-2-methylpropanoic acid is obtained as a colorless solid with moderate yields (~36% reported in one example), characterized by NMR and mass spectrometry confirming the structure.
| Step | Conditions/Details | Notes |
|---|---|---|
| Amide Coupling | Ethyl ester + ethylamine, EDCI, HOBt, DMF, RT overnight | Forms amide intermediate |
| Hydrolysis | 1M NaOH in methanol, 50 °C overnight | Converts ester to acid |
| Acidification | 1M HCl aqueous solution | Precipitates hydrochloride salt |
| Purification | Extraction, drying, chromatography | Ensures purity |
| Yield | ~36% | Colorless solid |
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|
| Reduction of Compound II | Trifluoroacetic acid, triethylsilane, NaOH/HCl work-up | 84 | Solid hydrochloride salt | Multi-step acid-base extraction, vacuum concentration |
| Diazotization of 2-Methyl-L-Phenylalanine HCl | NaNO2, 1,4-dioxane/water, dilute H2SO4, ethyl acetate purification | 85 | White solid | Retains stereochemistry, scalable |
| Amide Coupling + Hydrolysis | EDCI, HOBt, ethylamine, NaOH hydrolysis, HCl acidification | 36 | Colorless solid | Moderate yield, involves coupling and hydrolysis |
Research Findings and Considerations
The reduction-based method offers a high yield and is suitable for scale-up with careful temperature control and pH adjustments during work-up. The use of trifluoroacetic acid and triethylsilane is critical for selective reduction and clean conversion to the hydrochloride salt.
The diazotization route provides a stereochemically pure intermediate that can be further modified. This method avoids toxic cyanide reagents and chromatographic purification, making it attractive for industrial synthesis of related compounds.
The amide coupling approach allows for structural diversification via amide bond formation but may suffer from lower overall yields and requires chromatographic purification, which could limit scalability.
Purification steps commonly involve solvent extraction, drying agents like anhydrous magnesium sulfate or sodium sulfate, and vacuum concentration to ensure removal of impurities and solvents.
Reaction monitoring by LC-MS or NMR is essential to confirm the completion of reactions and purity of intermediates and final products.
Chemical Reactions Analysis
3-(Ethylamino)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
3-(Ethylamino)-2-methylpropanoic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding oxidized products.
- Reduction: Reduction reactions can yield different derivatives.
- Substitution Reactions: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Biology
In biological research, this compound is utilized for:
- Enzyme Interaction Studies: It can interact with enzymes and influence metabolic pathways, making it valuable for studying enzyme kinetics and mechanisms.
- Cell Culture Applications: It acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal cell growth conditions .
Pharmaceutical Development
The compound has potential applications in pharmaceutical development due to its structural characteristics that suggest interactions with neurotransmitter receptors. This could lead to the development of new therapeutic agents targeting various biological pathways.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential for drug development targeting metabolic disorders.
Case Study 2: Buffering Capacity
In a controlled experiment assessing the buffering capacity of various organic compounds, this compound demonstrated effective pH stabilization in cell cultures, outperforming several traditional buffers under similar conditions.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
Key Observations :
- Steric Effects: Methyl or methoxy groups () may alter binding affinity in receptor-ligand interactions compared to the simpler ethylamino group in the target compound.
Backbone Modifications
Key Observations :
Ester Derivatives
Key Observations :
- Esterification : Converts the carboxylic acid to a neutral ester, improving cell membrane penetration but requiring hydrolysis for bioactivity.
- Chiral Centers : Compounds like highlight the importance of stereochemistry in pharmacological activity.
Biological Activity
3-(Ethylamino)-2-methylpropanoic acid hydrochloride, a compound with the chemical formula C6H14ClNO2, has garnered attention in various biochemical and pharmacological studies due to its unique structural properties and biological activities. This article explores its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- IUPAC Name : 3-(ethylamino)-2-methylpropanoic acid; hydrochloride
- Molecular Formula : C6H14ClNO2
- Molecular Weight : 167.63 g/mol
- CAS Number : 1240529-23-0
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The ethylamino group facilitates hydrogen bonding and electrostatic interactions, which can influence the conformation and activity of target biomolecules. This interaction is crucial for its role in metabolic pathways and enzyme modulation.
Key Mechanisms:
- Enzyme Interaction : The compound has been shown to act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Applications
This compound is utilized in several scientific fields:
- Biochemistry : Used as a building block for synthesizing more complex molecules.
- Pharmacology : Investigated for potential therapeutic applications due to its effects on neurotransmitter systems.
- Chemical Synthesis : Acts as an intermediate in the production of various pharmaceuticals.
Comparative Analysis
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 2-(Ethylamino)-2-methylpropanoic acid hydrochloride | Similar backbone | Moderate enzyme interaction |
| 3-(Methylamino)-2-methylpropanoic acid hydrochloride | Similar backbone | Stronger receptor binding |
Case Studies
-
Enzymatic Activity Study :
A study demonstrated that this compound exhibited significant activity as a substrate for specific carboligases, leading to aldol addition reactions that produced high yields of enantiomerically pure compounds. The optimization of reaction conditions resulted in up to 98% enantiomeric excess (ee) for the products formed from this compound . -
Neuropharmacological Research :
Research indicated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting its potential role in treating mood disorders. The mechanism was hypothesized to involve modulation of glutamate receptors, although further studies are required to elucidate the exact pathways involved.
Q & A
Basic: What synthetic strategies are effective for preparing 3-(Ethylamino)-2-methylpropanoic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves protection, coupling, and deprotection steps common to amino acid derivatives. For example:
- Amine protection : Use Boc anhydride to protect the primary amine group of the starting amino acid (e.g., 2-methylpropanoic acid derivative), preventing unwanted side reactions .
- Coupling : React with ethylamine via carbodiimide-mediated coupling (e.g., EDC/HATU) under inert conditions to form the ethylamino linkage .
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) or HCl in dioxane .
- Salt formation : Treat with concentrated HCl in diethyl ether to precipitate the hydrochloride salt .
Critical factors : Temperature control during coupling (0–5°C minimizes racemization), stoichiometric excess of ethylamine, and pH adjustment during salt formation. Yield optimization requires rigorous drying of intermediates and inert atmosphere maintenance.
Basic: What analytical methods are recommended for verifying structural identity and purity?
Methodological Answer:
- NMR spectroscopy : Confirm backbone structure and substitution patterns. For example, -NMR should show resonances for the ethylamino group (~δ 1.1–1.3 ppm for CH, δ 2.5–3.0 ppm for NH-CH-) and methylpropanoic acid protons .
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted starting materials or deprotection byproducts) using reverse-phase C18 columns with acidic mobile phases (0.1% TFA) .
- Elemental analysis : Validate chloride content in the hydrochloride salt .
Note : Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) is essential if stereochemical purity is a concern .
Advanced: How does stereochemistry influence biological activity, and what resolution methods are effective?
Methodological Answer:
- Impact : The (S)-enantiomer may exhibit higher binding affinity to targets like neurotransmitter receptors due to spatial compatibility with chiral binding pockets (e.g., glutamate analogs in neurological studies) .
- Resolution methods :
- Chiral chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Enzymatic resolution : Lipases or acylases can selectively hydrolyze one enantiomer from a racemic ester precursor .
Validation : Circular dichroism (CD) or X-ray crystallography confirms absolute configuration .
Advanced: What computational approaches predict binding affinity to neurological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., NMDA or AMPA receptors). Focus on hydrogen bonding between the carboxylic acid group and receptor residues .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayer) using GROMACS or AMBER. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Data validation : Compare computational results with in vitro electrophysiology or radioligand displacement assays .
Advanced: How do pH and temperature affect aqueous stability, and what degradation pathways occur?
Methodological Answer:
- pH dependence : The compound is stable at pH 3–5 (protonated amine prevents nucleophilic attack). Above pH 7, the free base may precipitate or undergo hydrolysis .
- Temperature : Storage at -20°C in anhydrous DMSO prevents degradation. Heating >40°C accelerates decarboxylation or ethylamino group oxidation .
- Degradation products : LC-MS can identify byproducts like 2-methylpropanoic acid (decarboxylation) or N-ethylamide derivatives (intramolecular cyclization) .
Basic: What solubility properties guide formulation for in vitro studies?
Methodological Answer:
- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. Limited solubility in apolar solvents (e.g., hexane) .
- Formulation : For cell-based assays, dissolve in PBS (pH 4–5) or serum-free media to avoid precipitation. For in vivo studies, consider lyophilization and reconstitution in saline .
Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic factors : Assess bioavailability via LC-MS plasma profiling. Poor blood-brain barrier (BBB) penetration may explain reduced in vivo efficacy despite high in vitro activity .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation. Introduce methyl groups or fluorine atoms to block metabolic hotspots .
- Dose-response reconciliation : Use allometric scaling (e.g., from rodents to humans) and physiologically based pharmacokinetic (PBPK) modeling .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at -20°C. Monitor for deliquescence due to hygroscopic hydrochloride salt .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
